molecular formula C20H13ClFN3O2 B2639190 5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorobenzyl)pyridin-2(1H)-one CAS No. 1251695-05-2

5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorobenzyl)pyridin-2(1H)-one

Cat. No. B2639190
CAS RN: 1251695-05-2
M. Wt: 381.79
InChI Key: MAKAUFSKPZWTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorobenzyl)pyridin-2(1H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activities

  • Some derivatives of 1,2,4-triazoles and 1,3,4-oxadiazoles, similar to the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds have demonstrated good to moderate antimicrobial activity, highlighting their potential in this field (Bayrak et al., 2009).

Herbicidal Activity

  • Novel derivatives containing a 1,3,4-oxadiazole ring, akin to the compound in discussion, have been synthesized and tested for herbicidal activity. These compounds showed moderate to high levels of herbicidal activity against various weeds, demonstrating their potential use in agriculture (Tajik & Dadras, 2011).

Anticancer Potential

  • Research has identified certain 1,2,4-oxadiazole derivatives as novel apoptosis inducers, potentially useful as anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines, highlighting their significance in cancer research (Zhang et al., 2005).

Enzyme Inhibition

  • Studies have explored the synthesis of novel heterocyclic compounds derived from triazole and oxadiazole derivatives for their potential in lipase and α-glucosidase inhibition. This research is pivotal in understanding enzyme regulation and potential therapeutic applications (Bekircan et al., 2015).

Optical and Fluorescence Properties

  • Some 1,3,4-oxadiazole derivatives have been synthesized and characterized for their optical and fluorescence properties, indicating their potential use in material science, particularly in light-emitting materials (Ge et al., 2014).

Xanthine Oxidase Inhibition

  • The synthesis and structural characterization of oxadiazole derivatives have shown their potential as xanthine oxidase inhibitors, which is significant in the study of gout and related conditions (Qi et al., 2015).

Antioxidant Activity

  • The antioxidant activity of oxadiazole derivatives, including those with pyridine and benzenamine groups, has been studied, revealing their potential in combating oxidative stress-related diseases (Maheshwari et al., 2011).

properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O2/c21-16-6-3-14(4-7-16)19-23-20(27-24-19)15-5-10-18(26)25(12-15)11-13-1-8-17(22)9-2-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKAUFSKPZWTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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